molecular formula AlH6O9Si3+3 B1173365 Pyrophyllite (AlH(SiO3)2) CAS No. 12269-78-2

Pyrophyllite (AlH(SiO3)2)

Cat. No.: B1173365
CAS No.: 12269-78-2
M. Wt: 261.28 g/mol
InChI Key: COMOYPSTCCFOIE-UHFFFAOYSA-N
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Description

Pyran RG 140 is a unique, naturally occurring mineral mixture composed predominantly of pyrophyllite, a hydrous aluminum silicate, and quartz, ground to a 140 mesh specification . This product is characterized by its off-white to gray powder appearance and is valued in industrial research and development for its exceptional thermal and physical properties . These properties include low bulk density, low thermal conductivity, and excellent dimensional stability, even under extreme heat conditions . In industrial research, Pyran RG 140 serves as a critical raw material. Its primary applications are in the development and formulation of advanced refractory materials . It is extensively used in insulating firebrick, monolithic refractories (such as ramming, gunning, and castable mixes), kiln car refractories, and foundry washes where it prevents metal penetration into sand molds . The mineral's permanent expansion upon dehydration in the 650°C to 870°C range contributes to the stability of these refractory compositions . Furthermore, Pyran RG 140 is employed in the manufacturing of ceramic filters, catalytic converter carriers, and various abrasive products . Researchers also utilize it as a filler, extender, or carrier in composites such as plastics, rubber, and paints . This product is intended for professional research and development purposes within industrial settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Handling should be performed by qualified personnel in appropriate controlled environments.

Properties

CAS No.

12269-78-2

Molecular Formula

AlH6O9Si3+3

Molecular Weight

261.28 g/mol

IUPAC Name

aluminum tris(dihydroxy(oxo)silane)

InChI

InChI=1S/Al.3H2O3Si/c;3*1-4(2)3/h;3*1-2H/q+3;;;

InChI Key

COMOYPSTCCFOIE-UHFFFAOYSA-N

Canonical SMILES

O[Si](=O)[O-].O[Si](=O)[O-].[Al+2]

physical_description

Black or dark grey powder;  [Superior Technical Ceramics MSDS]

Origin of Product

United States

Ii. Contemporary Synthetic Methodologies for Pyran Architectures

Atom-Economical and Green Synthetic Protocols for Pyran Derivatives

Atom-economical and green chemistry principles have become increasingly important in the development of synthetic routes to pyran derivatives. These approaches aim to maximize the incorporation of starting materials into the final product and minimize the generation of hazardous waste. mdpi.comencyclopedia.pub Multicomponent reactions, solvent-free conditions, and the use of recyclable catalysts are key aspects of these sustainable methodologies. mdpi.comnih.govencyclopedia.pub

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step from three or more starting materials. mdpi.comeurekaselect.comnih.govencyclopedia.pubresearchgate.nettandfonline.com This approach offers high atom economy, reduces reaction time, and simplifies purification procedures, making it particularly attractive for the synthesis of pyran derivatives. mdpi.comencyclopedia.pubtandfonline.com The synthesis of polyfunctionalized 4H-pyrans, for instance, is often achieved through MCRs involving aldehydes, malononitrile (B47326), and active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or dimedone. mdpi.comencyclopedia.pubresearchgate.nettandfonline.com

One common mechanism for pyran formation via MCRs involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.comnih.govidosi.org

The development of efficient and sustainable catalysts is crucial for promoting multicomponent pyran synthesis under mild and environmentally friendly conditions. Various types of catalysts have been explored, including heterogeneous, recyclable, bionanocatalysts, and ionic liquids. mdpi.comeurekaselect.comnih.govencyclopedia.pubnih.govresearchgate.netnih.govmdpi.comresearchgate.netrsc.orgeurekaselect.comscielo.brresearchgate.neteurekaselect.commdpi.com

Heterogeneous catalysts, such as metal oxides and functionalized nanoparticles, offer advantages in terms of ease of separation and reusability, contributing to more sustainable processes. mdpi.comnih.govencyclopedia.pubnih.gov For example, Fe₃O₄@SiO₂@NiSB and Fe₃O₄@Dendrimer-NH₂-HPA nanocomposites have demonstrated excellent catalytic activity for the synthesis of tetrahydro pyrans and pyran derivatives, respectively, offering high yields and reusability for several cycles. mdpi.comencyclopedia.pub Niobium pentachloride functionalized perlite (B1173460) has also been utilized as an efficient and recyclable heterogeneous catalyst for pyran synthesis. mdpi.com

Ionic liquids (ILs) have emerged as green and efficient reaction media and catalysts for pyran synthesis. mdpi.comeurekaselect.comnih.govtandfonline.comnih.govresearchgate.netscielo.brresearchgate.net Task-specific ionic liquids like [bmim]OH have been successfully employed under solvent-free conditions for the synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles, providing high yields and recyclability. tandfonline.com Basic ionic liquids, such as [PEMIM][OH], have also proven effective for the multicomponent synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media. researchgate.net

Bionanocatalysts, combining the catalytic activity of enzymes or biomolecules with the advantages of nanomaterials, represent another avenue for green pyran synthesis. mdpi.comeurekaselect.comnih.govresearchgate.neteurekaselect.com

The efficiency of these catalysts is often evaluated based on reaction time, yield, and recyclability. mdpi.comeurekaselect.com Researchers have reported excellent yields and the ability to reuse catalysts for multiple cycles without significant loss of activity. mdpi.comencyclopedia.pubtandfonline.comnih.govresearchgate.net

Here is a table summarizing some catalyst examples and their performance in pyran synthesis via MCRs:

CatalystReactantsConditionsProduct TypeYield (%)Recyclability (Cycles)Source
Fe₃O₄@SiO₂@NiSB nanocompositeBenzaldehyde, malononitrile, dimedoneSolvent-free, RTTetrahydro pyransUp to 98Not specified mdpi.comencyclopedia.pub
Fe₃O₄@Dendrimer-NH₂-HPA nanocompositeNot specified (Pyran derivatives)Not specifiedPyran derivatives92Several cycles encyclopedia.pub
Ionic liquid [bmim]OHAldehydes, malononitrile, ethyl acetoacetateSolvent-free4H-pyransExcellentRecyclable tandfonline.com
Basic ionic liquid [PEMIM][OH]Dimedone, malononitrile, substituted aldehydesAqueous mediaTetrahydrobenzo[b]pyrans94-98At least 6 cycles researchgate.net
NbCl₅ functionalized perlitePyransVarious solventsPyransEfficientUp to 5 runs mdpi.com
CaO@SiO₂-NH₂-Sal-Zn catalystBenzaldehyde, hydroxycoumarin, malononitrileSolvent-free, RTPyran derivatives976 consecutive cycles mdpi.com
Ag₃[PMo₁₂O₄₀] catalystAryl aldehyde, hydroxycoumarin, malononitrileReflux conditionsPyran derivatives97Not specified mdpi.com
Bimetallic catalystBenzaldehyde, malononitrile, methyl pyrrol oxopropanenitrileEthanolic medium, 60 °CPyran-pyrrol hybrids975 consecutive cycles nih.gov

Solvent-free conditions and microwave irradiation are valuable techniques for enhancing the efficiency and sustainability of pyran synthesis. eurekaselect.comtandfonline.comidosi.orgmdpi.comresearchgate.netuniquepubinternational.comresearchgate.netrsc.orgd-nb.info Solvent-free reactions eliminate the need for organic solvents, reducing waste and environmental impact. tandfonline.comresearchgate.netuniquepubinternational.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. idosi.orguniquepubinternational.comresearchgate.netd-nb.info

The combination of solvent-free conditions and microwave irradiation has been successfully applied to the synthesis of various pyran derivatives, including tetrahydrobenzo[b]pyrans. idosi.orguniquepubinternational.comd-nb.info For instance, the three-component reaction of aromatic aldehydes, malononitrile, and cyclic diketones under microwave irradiation without a solvent has been reported to yield tetrahydrobenzo[b]pyrans efficiently. uniquepubinternational.com Catalyst-free microwave irradiation in water has also been shown to be effective for the synthesis of tetrahydrobenzo[b]pyran derivatives, offering short reaction times and excellent yields. d-nb.info

Annulation Strategies for Pyran Ring Construction

Annulation strategies involve the formation of a new ring fused to an existing molecular framework. This approach is useful for constructing complex polycyclic structures containing the pyran core. Methods for pyrano annulation have been developed, including those based on ring metalation/alkylation of dihydropyrans, Grignard addition to δ-lactones, and anomeric allylation of carbohydrates or di-acetoxypyrans. nih.gov These strategies can lead to the formation of fused pyran ring systems. nih.gov

Cyclization Reactions in Pyran Synthesis

Cyclization reactions play a fundamental role in the construction of pyran rings. Various cyclization strategies have been employed, often involving the formation of a six-membered ring through intramolecular reactions. nih.govuniquepubinternational.comnih.govwikidata.org

One prominent strategy involves the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway, which can lead to the formation of 2H-pyrans. nih.gov This method often requires specific structural or electronic features in the 1-oxatriene precursor to favor the cyclized pyran form. nih.gov

Other cyclization approaches include transition metal-catalyzed cycloisomerization reactions and intramolecular S₂' cyclization. mdpi.comresearchgate.net For example, Ni(0)-catalyzed cycloisomerization of diynes and aldehydes has been reported for the synthesis of bicyclic 2H-pyrans. mdpi.com

Targeted Synthesis of Specific Pyran Subtypes

Beyond general methodologies, research also focuses on the targeted synthesis of specific pyran subtypes with particular structural features or biological activities. This can involve the development of tailored synthetic routes to access complex pyran-containing natural products or designed molecules with desired properties. mdpi.compnas.org Strategies may involve fragment-based approaches or the synthesis of pyran rings as key intermediates in the construction of larger molecular architectures. mdpi.compnas.org The synthesis of pyran-based macrocycles with a high degree of structural complexity and multiple stereogenic centers exemplifies targeted synthesis efforts. pnas.org

Synthesis of Pyran-2-one Derivatives (e.g., Dehydroacetic Acid, Triacetic Acid Lactone) as Precursors

Pyran-2-one derivatives, also known as α-pyrones, are valuable building blocks and scaffolds in organic synthesis. Two notable examples are Dehydroacetic Acid (DHA) and Triacetic Acid Lactone (TAL). DHA (3-acetyl-4-hydroxy-6-methylpyran-2,4-dione) is classified as a pyrone derivative and is known for its antimicrobial properties, finding use as a preservative atamankimya.com. It is described as a white to cream crystalline powder atamankimya.com. TAL (4-hydroxy-6-methyl-2-pyrone) is an organic compound that can be derived enzymatically from glucose hmdb.ca. It exists in tautomeric forms, with the 4-hydroxy tautomer being dominant due to effective conjugation mdpi.com.

Both DHA and TAL are widely utilized as precursors in the synthesis of various natural and synthetic products imist.maimist.ma. Their reactivity profiles indicate electrophilic sites at the acetyl group and carbon atoms at positions 2, 4, and 6, while the carbon atom at the 5-position acts as a nucleophilic center imist.ma. Methods for modifying TAL and DHA are commonly employed to obtain 4-hydroxy-2-pyrones mdpi.com. These methods include electrophilic substitution at positions 3 and 5 of the pyrone ring, such as bromination, iodination, Michael reactions, acylation, and alkylation, as well as modification of side substituents and selective palladium-catalyzed carbofunctionalization mdpi.com.

TAL can be prepared by deacetylation of dehydroacetic acid in acidic media imist.ma. The condensation of TAL with certain amines has been shown to afford substituted pyran-2-one derivatives through a sequence involving rearrangement and tautomerization imist.ma. Dehydroacetic acid can also undergo condensation with monosubstituted hydrazines, leading to pyrazolopyranones via amination of the acetyl group, followed by intramolecular cyclization and ring opening of the pyran moiety imist.ma.

Synthesis of 4H-Pyrans and Dihydropyrans

4H-Pyrans and dihydropyrans are important classes of compounds found in numerous natural and synthetic products, exhibiting a range of biological activities researchgate.neteurekaselect.com.

The synthesis of 4H-pyran derivatives is frequently achieved through catalyzed one-pot multicomponent reactions researchgate.neteurekaselect.combenthamdirect.com. For example, a one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound (such as ethyl acetoacetate, acetylacetone, or dimedone) in the presence of a catalyst like 4 Å molecular sieve modified with zinc(II) in ethanol (B145695) has been reported to yield pentasubstituted 4H-pyrans and tetrahydrobenzo[b]pyrans in excellent yields researchgate.net. Another method involves the use of triphenylphosphine (B44618) (PPh3) as a reusable catalyst for the one-pot condensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate in EtOH-H2O researchgate.net. This method is effective for aldehydes with both electron-donating and electron-withdrawing groups researchgate.net. Green synthesis approaches using magnetized distilled water as a solvent and K2CO3 as a catalyst have also been developed for the synthesis of 4H-pyrans and 4H-chromenes from aldehydes, ethyl acetoacetate or resorcinol, and malononitrile ijcce.ac.ir.

Dihydropyran derivatives are also commonly synthesized, and their structure is present in various pharmaceutical products and bioactive molecules oist.jp. Organocatalytic processes, particularly those involving N-heterocyclic carbenes (NHCs), have gained recognition for the synthesis of 3,4-dihydropyran-2-ones researchgate.netnih.gov. These processes often involve [4+2] and [3+3]-type cycloadditions using diverse substrates and catalysts researchgate.netnih.gov. Organocatalytic activation, such as the activation of aldehydes via Breslow-type adducts by NHCs, has enabled the production of numerous dihydropyran-2-ones researchgate.netnih.gov. Specific examples include the synthesis of 3,4,5-trisubstituted dihydropyranones from two enals in a [2+4] annulation reaction nih.gov. Methods utilizing heterocyclic compounds as nucleophiles in [3+3] annulations have also been developed nih.gov. Recent advances include the enantioselective synthesis of selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones using NHC organocatalysis nih.gov. Other approaches include the synthesis of dihydropyranones from α,β-unsaturated carboxylic acids and dicarbonyl compounds, or from isatin-derived carboxylic acids and dicarbonyl compounds nih.gov. Intramolecular cycloaddition reactions can also yield chiral dihydropyranones nih.gov. The synthesis of 4,5,6-trisubstituted dihydropyranones from substituted aromatic esters and 1,3-dicarbonyl compounds has been reported, with additives like hydroxybenzotriazole (B1436442) (HOBt) improving performance and enantiomeric ratio nih.gov.

Non-catalytic reactions of pyruvates at high temperatures can also yield dihydropyran derivatives, although controlling the dual electrophilic/nucleophilic reactivity of pyruvates can be challenging oist.jp. Organocatalytic methods using catalysts like pyrrolidine-3-carboxylic acid (β-proline) have been developed to manage the dual reactivity of pyruvates, allowing for the generation of functionalized dihydropyran derivatives under milder conditions and enabling further one-pot functionalization oist.jp.

Ring-closing metathesis (RCM) is another strategy for synthesizing dihydropyrans. Enantiomerically pure dihydropyrans with unsaturated side chains can be synthesized from enantiomerically pure 1,5-hexadiene-3,4-diol (B1670792) via a ring size-selective RCM reaction of a triene researchgate.net. Catalyst-directing effects of allylic hydroxy groups can influence the selectivity of cyclization researchgate.net. Studies have shown that while first-generation ruthenium olefin-metathesis catalysts may produce mixtures of five- and six-membered rings, second-generation catalysts can favor the formation of six-membered dihydropyran rings researchgate.net. Heterogeneous and recyclable catalysts, such as zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), have been used in solvent-free multicomponent reactions for the synthesis of dihydropyran derivatives from ethyl acetoacetate, malononitrile, and aryl aldehydes ajchem-a.com.

Synthesis of Fused Pyran Systems

Fused pyran systems, containing a pyran ring integrated into a polycyclic structure, are prevalent in natural and synthetic products and often possess significant biological activities tandfonline.comespublisher.comresearchgate.net.

Multicomponent reactions are a significant approach for the synthesis of fused pyran systems, particularly pyran and chromene fused benzo[α]phenazines, which are of interest due to their biological properties tandfonline.com. Reviews highlight the synthesis of these compounds using different catalytic conditions, including non-toxic catalysts and solvents in multicomponent systems tandfonline.com.

Intramolecular palladium-catalyzed reactions have been employed for the synthesis of fused pyran rings espublisher.com. Methods involving intramolecular Heck reaction followed by β-H elimination from O-allylated ethers have been developed espublisher.com. Regioselective C–H bond functionalization following intramolecular Heck reaction from O-methallylated ethers can lead to tetracyclic pyran rings espublisher.com. Optimization of these reactions involves testing different bases and solvents espublisher.com.

Eco-friendly methods for synthesizing fused pyrano[2,3-b]pyrans have been reported, utilizing ammonium (B1175870) acetate (B1210297) as a green catalyst in acetic acid rsc.org. These methods involve the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, followed by Knoevenagel condensation and 6π-electrocyclization of intermediate 1-oxatrienes rsc.org.

Base-mediated annulation of bis-allenoates followed by auto-oxidation in air provides a route to fused-pyran derivatives rsc.org. This method, conducted under mild conditions with control over the base and atmosphere, can yield structurally diverse fused-pyran derivatives with moderate to excellent yields rsc.org. The choice of base and atmosphere can influence the reaction pathway and the resulting fused-pyran product rsc.org. For instance, using KOH under a nitrogen atmosphere can yield cyclohexane-fused pyran derivatives, while Na2S under aerobic conditions can lead to cyclohexanone-fused pyran derivatives rsc.org. This protocol can also exhibit significant regioselectivity with asymmetric bisallenones/bisalkynones rsc.org.

The reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid) has been explored for the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives tandfonline.com. One-pot three-component condensation reactions of aldehydes, malononitrile, and kojic acid in the presence of catalysts like nanozeolite clinoptilolite (CP) in aqueous medium have been shown to yield amino-substituted dihydropyrano[3,2-b]pyran derivatives in high yields tandfonline.com. Solid acid catalysts, such as sulfonic acid functionalized MCM-41, have also been used in environmentally benign protocols for synthesizing dihydropyrano[3,2-b]pyran derivatives from aromatic aldehydes, malononitrile, and kojic acid in water tandfonline.com.

Chemo- and Regioselective Control in Pyran Synthesis

Achieving high chemo- and regioselectivity is paramount in pyran synthesis to selectively form the desired ring structure and functionalization pattern while minimizing the formation of unwanted byproducts. Chemoselectivity refers to the preferential reaction at one functional group over others within the same molecule or a mixture of molecules. Regioselectivity concerns the preferential formation of one structural isomer over others in a reaction where multiple positions are available for reaction.

Control over chemo- and regioselectivity is extensively explored in the literature researchgate.net. In pyran synthesis, this control can be influenced by various factors, including the choice of catalyst, reaction conditions (temperature, solvent, concentration), the nature of the substrates, and the reaction mechanism.

Catalysts play a crucial role in directing the selectivity of pyran-forming reactions. For instance, in organocatalytic approaches to dihydropyran synthesis, the choice of NHC catalyst and tuning of reaction conditions can manage the dual reactivity of substrates like pyruvates to favor the formation of specific dihydropyran derivatives oist.jp. In ring-closing metathesis for dihydropyran synthesis, the catalyst structure and the presence of directing groups can influence ring size selectivity researchgate.net.

The design of synthetic strategies also incorporates elements to control selectivity. Tandem reactions, which involve a sequence of two or more reactions in one pot, often rely on controlling the chemo- and regioselectivity of each step. For example, a chemo- and regioselective tandem heteroannulation strategy has been developed for the synthesis of carbazoles, involving controlling the sequential nature of distinct bond-forming processes burleylabs.co.uk.

In some fused pyran synthesis methods, precise control of the base and atmosphere can dictate the regioselectivity and the type of fused pyran system formed rsc.org. The inherent reactivity of the starting materials and intermediates also plays a significant role in determining the favored reaction pathway and thus the regioselectivity.

Detailed research findings often involve investigating the effects of systematically varying reaction parameters to understand and optimize chemo- and regioselectivity. This can include studying the influence of catalyst loading, the nature of substituents on the reactants, reaction temperature profiles, and the use of additives. Spectroscopic techniques (e.g., NMR) and chromatographic methods are essential for analyzing reaction mixtures and determining the regiochemical outcome of the synthesis researchgate.net.

Iii. Mechanistic Elucidation of Pyran Ring Transformations

Fundamental Reaction Pathways in Pyran Chemistry

The construction of the pyran nucleus can be achieved through several elegant and efficient synthetic strategies. These methods often involve domino or cascade reactions that build molecular complexity in a single pot.

A powerful and widely employed strategy for the synthesis of functionalized 4H-pyrans is the domino reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.govrsc.org This multicomponent approach allows for the efficient assembly of the pyran ring from simple precursors, such as an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. researchgate.net

The reaction is typically initiated by the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like malononitrile, often catalyzed by a base. rsc.org This step forms a highly electrophilic α,β-unsaturated intermediate (a benzylidene malonate, for example). nih.gov The second phase of the sequence is the conjugate addition (Michael addition) of a C-nucleophile, such as the enolate of a 1,3-dicarbonyl compound, to this intermediate. The resulting adduct then undergoes an intramolecular cyclization, followed by dehydration, to yield the stable 4H-pyran scaffold. researchgate.netbuchler-gmbh.com The entire sequence showcases high atom economy and can be promoted by various catalysts, including organocatalysts and Lewis acids like indium(III) chloride. researchgate.net

Table 1: Catalyst and Conditions for Domino Knoevenagel-Michael Cyclization
ReactantsCatalystSolvent/ConditionsYieldReference
Isatin, Malononitrile, Ethyl Acetoacetate (B1235776)Cu(II)-thiophene-2,5-bis(amino-alcohol)Not SpecifiedGood nih.gov
Aromatic Aldehydes, Malononitrile, 1,3-Dicarbonyls2-hydroxyethylammonium formate (Ionic Liquid)Ethanol (B145695), Reflux76-92% researchgate.net
N,N′-dimethylbarbituric acid, Aromatic AldehydesNoneWater, Room Temp95-98% (Knoevenagel product) nih.gov
Indoline-2,3-diones, Malononitrile, β-DiketonesCupreineNot SpecifiedHigh Enantioselectivity buchler-gmbh.com

While pyran rings are generally stable, certain derivatives, particularly 2H-pyran-2-ones, are susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement. researchgate.net The electrophilic nature of the carbonyl carbon and the conjugated system makes the pyran-2-one ring vulnerable to attack at the C-2, C-4, and C-6 positions.

These reactions typically result in the cleavage of the heterocyclic ring, and instead of regeneration, the open-chain intermediate often cyclizes to form a new heterocyclic or carbocyclic system. The specific outcome is highly dependent on the nature of the nucleophile and the substitution pattern of the pyran ring. For instance, the reaction of 2-pyrones with nitrogen nucleophiles like hydrazine can lead to the formation of pyridazine derivatives. This ring transformation represents a powerful method for converting the pyran scaffold into other valuable chemical architectures. The high ring strain in some pyran derivatives, analogous to epoxides, provides the driving force for these ring-opening reactions even with less reactive nucleophiles. masterorganicchemistry.comnih.govchemistrysteps.comsemanticscholar.org

The Prins cyclization is a formidable tool for the stereoselective construction of dihydropyran and tetrahydropyran rings. mdpi.com This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. nih.gov The generally accepted mechanism proceeds through the formation of a key oxocarbenium ion intermediate. uva.es This electrophilic intermediate then undergoes an intramolecular cyclization by attack from the alkene nucleophile.

The stereochemical outcome of the Prins cyclization is often controlled by chair-like transition states, which place bulky substituents in equatorial positions to minimize steric strain, leading to high diastereoselectivity. mdpi.com A variety of Lewis and Brønsted acids can be used to promote the reaction, and the choice of catalyst can significantly influence the reaction pathway and selectivity. nih.govresearchgate.net For instance, silyl-Prins cyclizations, which utilize alkenylsilanes, benefit from the stabilization of the resulting β-silyl carbocation intermediate, often leading to cleaner reactions and higher yields. uva.es

Table 2: Influence of Lewis Acid on Prins Cyclization Diastereoselectivity
Lewis AcidConditionsYieldOutcomeReference
InCl₃CH₂Cl₂, -78 °C to 0 °C88%High diastereoselectivity for all-cis tetrahydropyran-4-one bu.edu
BF₃·OEt₂CH₂Cl₂, -78 °C to 0 °C83%Diminished yield, trace of other diastereomer bu.edu
Bi(OTf)₃CH₂Cl₂, -78 °C82%Diminished yield bu.edu
TMSOTfCH₂Cl₂, -78 °C to -20 °C71%Diminished yield bu.edu
FeCl₃Not SpecifiedExcellent StereoselectivityFormation of 4-hydroxy-substituted THPs nih.gov

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic and computational methods are invaluable for understanding the short-lived species that dictate the course of pyran transformations.

In certain pyran synthesis pathways, particularly variants of the Knoevenagel condensation, iminium ion intermediates play a critical role. nih.gov The synthesis of a pyran derivative, such as Compound 140, could proceed via a mechanism where a secondary amine catalyst (e.g., piperidine) reacts with the starting aldehyde to form a highly electrophilic iminium ion. nih.gov This activation step significantly enhances the reactivity of the carbonyl carbon towards nucleophilic attack.

The formation of the iminium ion from the precursor carbinolamine is often the rate-determining step in the catalytic cycle. nih.govacs.org This intermediate is then attacked by the enolate of the active methylene compound. The characterization of these transient iminium species can be achieved through a combination of computational modeling and spectroscopic techniques such as NMR and FT-IR, which can provide structural information and confirm their presence in the reaction mixture. nih.gov

Photochromic pyrans, such as naphthopyrans, are compounds that undergo a reversible color change upon exposure to light. This phenomenon is predicated on the photochemical ring-opening of the pyran ring to form a colored, open-ring isomer. The study of the transient species involved in this process is essential for understanding and optimizing the photochromic properties.

Upon excitation with UV light, the C(sp³)–O bond of the pyran ring cleaves, a process that can occur on an ultrafast timescale (sub-picosecond). rsc.orgnih.gov This leads to the formation of colored, planar o-quinonoid intermediates, often referred to as photomerocyanines. tandfonline.com Time-resolved transient absorption spectroscopy is a primary tool for investigating these intermediates. rsc.orgtandfonline.com By using femtosecond to nanosecond laser pulses, researchers can track the formation and decay of these species, measure their lifetimes, and characterize their absorption spectra, providing a detailed picture of the photochromic reaction dynamics. researchgate.netmdpi.com

Table 3: Lifetimes of Transient Species in Photochromic Pyrans
Compound TypeTransient SpeciesLifetime/Formation TimeTechniqueReference
3H-Naphtho[2,1-b]pyran derivativeRing-opened photoproductFormation in ≤0.4 psFemto/picosecond transient absorption rsc.org
Spiro[(2H)-1-benzopyran-2,2'-indoline]Merocyanine (MC) form bleaching≤25 ns, 240 ns, 3.4 µs (3 components)Nanosecond laser photolysis researchgate.net
Spiro[(2H)-1-benzopyran-2,2'-indoline]Spiropyran (SP) form rising620 ns, 4.0 µs (2 components)Nanosecond laser photolysis researchgate.net
2,2,4-Triphenyl-2H-benzopyranVibrationally excited open formsFormation within 2 psTime-resolved absorption spectroscopy nih.gov

Catalytic Mechanisms in Pyran-Forming Reactions

The formation of pyran derivatives, particularly functionalized 4H-pyrans, often proceeds through a multi-step reaction sequence catalyzed by an acid or base. A widely accepted mechanism for the one-pot, three-component synthesis involves an initial Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and tautomerization. nih.govphyschemres.orgencyclopedia.pub

For instance, the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound typically follows this pathway:

Knoevenagel Condensation: The reaction is often initiated by the condensation between the aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base, to form a benzylidenemalononitrile intermediate. nih.govphyschemres.org

Michael Addition: The 1,3-dicarbonyl compound then acts as a Michael donor, attacking the electron-deficient olefin of the benzylidenemalononitrile intermediate. nih.govsemanticscholar.org

Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a final intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring system. nih.govphyschemres.org

This sequential mechanism is a cornerstone of many pyran synthesis strategies, with the choice of catalyst playing a pivotal role in promoting each step efficiently. nih.govresearchgate.net

Role of Lewis Acids and Brønsted Bases in Pyran Synthesis

Both Lewis acids and Brønsted bases are instrumental in catalyzing pyran ring formation, often by activating the reacting species.

Lewis Acids are electron-pair acceptors and typically function by coordinating to carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org This activation is crucial for facilitating nucleophilic attacks, such as in the Prins cyclization, an efficient method for synthesizing tetrahydropyrans from homoallylic alcohols and carbonyl compounds. nih.govacs.org Common Lewis acids like ZnCl₂ and AlCl₃ can effectively catalyze these transformations. nih.govlibretexts.org In some systems, the Lewis acidic nature of a catalyst can activate aldehydes to facilitate the initial condensation step. acs.org

Brønsted-Lowry Acids and Bases act as proton donors and acceptors, respectively. libretexts.org Brønsted acids can catalyze pyran synthesis by protonating intermediates, which can facilitate cyclization or dehydration steps. nih.govnih.gov In certain enzymatic pyran-forming reactions, catalytic acidic residues are essential for the protonation and stabilization of epoxide intermediates, guiding the reaction toward pyran formation. acs.org Conversely, Brønsted bases, such as inorganic bases like KOH or basic sites on a heterogeneous catalyst, can deprotonate active methylene compounds, generating the nucleophile required for the initial Knoevenagel condensation. growingscience.comrsc.org

Interestingly, synergistic effects between weak Brønsted and Lewis acids have been analyzed, revealing that the coordination of a Lewis acid to a Brønsted acid (like a carboxylic acid) can significantly increase the latter's acidity, enhancing its catalytic activity in reactions such as the Prins cyclization. nih.govacs.org

Mechanistic Role of Heterogeneous and Nanocatalysts

In recent years, heterogeneous and nanocatalysts have gained prominence in pyran synthesis due to their significant advantages, including high efficiency, reusability, operational simplicity, and alignment with green chemistry principles. nih.govencyclopedia.pubresearchgate.net These catalysts provide active sites for the reaction while existing in a different phase from the reactants, allowing for easy separation and recycling. researchgate.netresearchgate.net

Heterogeneous Catalysts often possess both acidic and basic sites on their surfaces. For example, in the synthesis of 4H-pyran derivatives using MgO-MgAl₂O₄, the catalyst provides basic sites to facilitate the condensation reactions. researchgate.net Biopolymers like sodium alginate have also been employed as effective and biodegradable organocatalysts. nih.gov

Nanocatalysts , with their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. nih.govsemanticscholar.org Magnetic nanoparticles (MNPs), such as copper ferrite (CuFe₂O₄) or functionalized magnetite (Fe₃O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. nih.govresearchgate.net The mechanistic role of these nanocatalysts often involves activating reactants on their surface. For example, the carbonyl oxygen of an aldehyde can be activated by the nanocatalyst, making it more susceptible to nucleophilic attack. semanticscholar.org The catalyst can also activate the active methylene group, facilitating the Knoevenagel condensation and subsequent Michael addition. semanticscholar.org These materials can be functionalized to introduce specific catalytic groups, such as acidic (e.g., -SO₃H) or basic moieties, to create highly efficient and selective catalysts. encyclopedia.pub

The table below summarizes the performance of various heterogeneous and nanocatalysts in the synthesis of pyran derivatives.

CatalystReaction ConditionsYield (%)Reaction TimeReusability
Fe₃O₄@Xanthan gumRoom Temperature964 min9 cycles
ZnFe₂O₄/Alginic AcidRoom Temperature83-9515 min5 cycles
Sodium Alginate (SA)Room Temperature, WaterGood to Excellent10 min2 cycles
CuFe₂O₄ MNPsRoom Temperature, EthanolGood to Excellent-Several times
20% KOH loaded CaO60°C, Solvent-free9210 min5 cycles

Solvent Effects and Reaction Kinetics in Pyran Transformations

The reaction medium and kinetics are critical parameters that significantly influence the outcome of pyran transformations.

Solvent Effects: The choice of solvent can dramatically affect reaction rates, yields, and even the equilibrium position of ring-chain tautomerism. nih.gov Studies on pyranopterin cyclization have shown that the pyran (closed-ring) form is favored in solvents with higher polarity (i.e., higher dielectric constant). nih.gov In contrast, the open-chain form predominates in low-polarity solvents. nih.gov This is because polar solvents can stabilize charged intermediates or facilitate proton transfer steps necessary for cyclization. nih.gov The amphoteric character of water, for example, has been shown to play an important role in promoting the synthesis of 4H-pyrans compared to non-polar organic solvents. nih.gov In some modern synthetic protocols, reactions are performed under solvent-free conditions, which offers environmental and economic benefits. growingscience.com

The table below illustrates the relationship between solvent polarity and the equilibrium constant for pyran ring formation in a model system. nih.gov

SolventDielectric Constant (ε)Equilibrium Constant (Keq)
chloroform-d4.810.41
dichloromethane-d28.931.2
THF-d87.581.6
acetone-d620.72.3
acetonitrile-d337.56.1
DMF-d736.76.9
DMSO-d646.714

Despite a comprehensive search for the chemical compound “Pyran RG 140,” no specific scientific literature or detailed research findings are available that would allow for the creation of the requested article. Searches for "Pyran RG 140" in conjunction with advanced spectroscopic and computational characterization techniques did not yield any relevant scholarly articles, datasets, or analytical results.

The name "Pyran RG 140" appears to be a trade name or an internal company identifier for a substance, but it is not associated with any published research that would provide the specific data required to populate the outlined sections on NMR spectroscopy, vibrational spectroscopy, electronic and X-ray absorption spectroscopy, X-ray crystallography, or quantum chemical calculations.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on “Pyran RG 140” that adheres to the provided structure and content requirements. The absence of publicly available scientific data prevents a detailed discussion of its molecular architecture, conformational and tautomeric states, electronic structure, precise structural determination, or theoretical investigations.

Iv. Advanced Spectroscopic and Computational Characterization of Pyran Systems

Quantum Chemical Calculations for Theoretical Investigations

Density Functional Theory (DFT) Studies on Pyran Reactivity and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to pyran systems to predict their reactivity and electronic characteristics. mdpi.comnih.govnih.gov DFT calculations allow for the determination of fundamental reactivity descriptors, such as molecular electrostatic potential (MEP) and average local ionization energies (ALIE), which are derived from the molecule's electron density. mdpi.comamrita.edu These descriptors help identify the most reactive sites within a molecule. For instance, in studies of 2H-pyran-2-one analogues, MEP and ALIE analyses identified nitrogen atoms and benzene (B151609) rings as key reactive sites. mdpi.comamrita.edu

DFT methods are also crucial for understanding how substituents affect the stability and reactivity of the pyran ring. In a computational study on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives, it was found that methyl substituents decrease the activation free energy for decomposition. mdpi.com This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com Furthermore, DFT calculations, in conjunction with Natural Bonding Orbital (NBO) analysis, have been used to study halogenated pyran analogues of D-talose. beilstein-archives.orgbeilstein-journals.orgresearchgate.netresearcher.liferesearchgate.net These studies confirmed that such analogues preferentially adopt a chair-like conformation (4C1) and demonstrated the effects of hyperconjugation from C-F antibonding orbitals. beilstein-archives.orgbeilstein-journals.orgresearchgate.netresearcher.liferesearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. nih.gov A common approach involves benchmarking different methods against experimental data to find the most suitable level of theory. For example, in a study of thiouracil derivatives, the B3LYP functional with the 6-311++G(d,p) basis set was found to provide the best agreement with experimental bond lengths. nih.gov

Key DFT-Calculated Properties for Substituted Pyran Systems
Pyran SystemComputational MethodKey FindingReference
2H-Pyran-2-One AnaloguesDFT (MEP, ALIE)Identified nitrogen atoms and benzene rings as primary reactive sites. mdpi.comamrita.edu
3,6-dihydro-2H-pyran DerivativesPBE0/6-311+G(d,p)Methyl substituents were found to decrease the activation free energy of thermal decomposition. mdpi.com
Halogenated Pyran Analogues of D-taloseDFT with NBO analysisCorroborated the preference for a 4C1-like conformation. beilstein-archives.orgbeilstein-journals.orgresearcher.life
Tetranitro-bis-1,2,4-triazolesM06-2×/6-311++G(d, p)Investigated electronic structures, heats of formation, and thermal stabilities. nih.gov

High-Level Theoretical Studies on Pyran Ring-Opening Mechanisms

The ring-opening of pyran and its derivatives is a fundamental chemical transformation. High-level theoretical methods, including ab initio and DFT calculations, have been instrumental in mapping the potential energy surfaces and elucidating the mechanisms of these reactions. rsc.orgacs.orgresearchgate.net These studies can identify transition states, intermediates, and the rate-determining steps of a reaction pathway.

For example, the mechanism of the alkaline-media-induced degradation of 4H-1-benzopyran-4-one was investigated using both ab initio (HF, MP2) and DFT (B3LYP) methods. rsc.org The study revealed that in the gas phase, the fission of the γ-pyrone ring is the rate-determining step. However, when solvent effects were included using a Polarizable Continuum Model (PCM), the initial nucleophilic addition of the hydroxide (B78521) ion to the C2 carbon became the rate-determining step, which aligns with experimental observations. rsc.org This highlights the critical role of the solvent environment in dictating reaction mechanisms.

Computational studies on the thermal decomposition of dihydropyran derivatives have shown that the reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The electronic redistribution during this process often begins with the breaking of the C6-O1 bond. mdpi.com In another example, functional group dependence in the acid-catalyzed ring-opening of biomass-derived furan (B31954) rings (structurally related to pyrans) was explored. rsc.org The calculations showed that the nature of the substituents on the furan ring significantly influences the reaction pathways and product distribution. rsc.org Similarly, a study on hexafluoropropylene oxide revealed that an unusual regioselectivity in its ring-opening is due to the strengthening of a C-O bond via negative hyperconjugation, which increases the distortion energy required for the attack at the less sterically hindered carbon. mdpi.com

Theoretical Investigations of Ring-Opening Reactions in Pyran and Related Heterocycles
SystemMethodologyKey Mechanistic InsightReference
4H-1-benzopyran-4-oneAb initio (HF, MP2), DFT (B3LYP) with PCMSolvent effects change the rate-determining step from ring fission to initial nucleophilic attack. rsc.org
3,6-dihydro-2H-pyranDFT (PBE0/6-311+G(d,p))Decomposition occurs via a concerted six-membered transition state. mdpi.com
Furan derivativesDFTSubstituents on the furan ring significantly influence reactivity and reaction pathways in acid-catalyzed ring opening. rsc.org
FuranEOM-CCSDPhotoinduced ring-opening involves nonadiabatic coupling and conical intersections, leading to rapid electronic population transfer. researchgate.netnih.gov

Molecular Modeling of Intramolecular Interactions and Conformational Landscapes

The three-dimensional structure and conformational flexibility of pyran-containing molecules are critical to their function. Molecular modeling, encompassing methods like molecular dynamics (MD) simulations, provides a dynamic picture of these systems, revealing preferred conformations and the nature of intramolecular interactions. mdpi.commdpi.com

MD simulations have been used to study the interactions of pyran-2-one analogues with water, a key aspect of their pharmaceutical potential. mdpi.comamrita.edu By explicitly modeling water molecules, these simulations can quantify interactions, count hydrogen bonds, and determine radial distribution functions, offering a detailed view of solvation. mdpi.comamrita.edu Such simulations are essential for predicting compatibility with excipients, like polyvinylpyrrolidone, by calculating solubility parameters. mdpi.comamrita.edu

Conformational analysis of halogenated pyran analogues of D-talose has shown that despite potential 1,3-diaxial repulsion between substituents, these molecules adopt standard 4C1-like chair conformations in both solution and the solid state. beilstein-journals.orgresearchgate.netresearcher.life However, these studies also revealed that repulsion between axial fluorine at C2 and an axial halogen at C4 can cause deviations in the intra-annular torsion angles. beilstein-journals.orgresearchgate.netresearcher.life The magnitude of this distortion increases with the size of the halogen at C4 (F < Cl < Br < I). beilstein-journals.orgresearchgate.netresearcher.life Computational modeling is also vital for understanding the interplay between inter- and intramolecular hydrogen bonding, which can dictate the conformational preferences in flexible molecules and influence the formation of different crystal polymorphs. nih.gov

Theoretical Analysis of Charge Transfer and Redox Properties in Pyran-Containing Complexes

The ability of pyran systems to participate in charge transfer (CT) and redox processes is fundamental to their application in areas like materials science and photochemistry. nih.gov Theoretical calculations are used to model these processes, predict redox potentials, and understand the electronic transitions involved.

The formation of CT complexes involves the transfer of an electron from a donor to an acceptor molecule, often resulting in unique spectroscopic properties. mdpi.com DFT calculations can be used to understand the noncovalent interactions, such as π-π stacking and hydrogen bonds, that stabilize these complexes. mdpi.com For instance, in CT complexes of procainamide (B1213733) with acceptors like chloranilic acid, DFT calculations supported experimental findings of a 1:1 donor-acceptor ratio and helped quantify interaction energies. mdpi.com The negative Gibbs free energy (ΔG°) values calculated for these complexes indicated that their formation is a spontaneous process. mdpi.com

In the context of photoredox catalysis, DFT studies have been employed to analyze the electronic structure changes in ruthenium-based catalysts containing pyridine (B92270) and carbene ligands. mdpi.com These studies use techniques like electron density difference maps to visualize charge transfer upon photoexcitation (a metal-to-ligand charge transfer, or MLCT state) and subsequent redox events. mdpi.com Such analyses can reveal the role of different ligands in redox processes, showing, for example, that carbene ligands can actively participate in the redox events of homoleptic systems. mdpi.com Furthermore, theoretical models are used to study CT in pyran-containing complexes with tetracyanopyridine (TCNPy), a potent electron acceptor. nih.govresearchgate.net Excitation of the intense CT bands in these complexes can lead to a direct optical electron transfer, forming radical-ion pairs. nih.govresearchgate.net

Theoretical Studies on Charge Transfer and Redox Properties
SystemTheoretical ApproachFocus of StudyKey Finding
Procainamide CT ComplexesDFT (ωB97XD/6-311++G(2d,p))Noncovalent interactions and stabilityCalculated interaction energies and negative ΔG° values confirmed spontaneous complex formation.
Ruthenium Photoredox CatalystsDFTElectronic structure changes during redox cyclesElectron density difference maps revealed ligand participation in redox events.
Tetracyanopyridine (TCNPy) ComplexesElectrochemistry and SpectroscopyPhotogeneration of radicals via CTLight-induced excitation of CT bands leads to direct optical electron transfer.
Ruthenium Bipyridine ComplexesPerturbation Theory, Ab initioCorrelation of optical and electrochemical parametersChanges in electron exchange energy are relatively small, while electron delocalization is important.

V. Strategic Derivatization and Functionalization of Pyran Cores

Synthesis of Pyran-Linked Hybrid Systems

The synthesis of pyran-linked hybrid systems involves covalently joining a pyran core with other heterocyclic or structural motifs. This approach aims to create molecules with enhanced or novel properties, often combining the desirable characteristics of each linked component. Multicomponent reactions (MCRs) are frequently employed for the efficient construction of these complex structures in a single step from readily available starting materials. frontiersin.orgresearchgate.netencyclopedia.pub

One example involves the facile one-pot three-component synthesis of novel pyran-linked phthalazinone-pyrazole hybrids. This reaction utilizes a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and active methylene (B1212753) compounds. frontiersin.orgresearchgate.net Optimization studies for this synthesis identified L-proline as an efficient catalyst and ethanol (B145695) as a suitable solvent. frontiersin.orgresearchgate.net The reaction proceeds at 70–75°C for 50–60 minutes, and the progress can be monitored by TLC. frontiersin.orgresearchgate.net Subsequent evaluation of these pyran-linked hybrids has shown promising biological activities, such as cytotoxicity against cancer cell lines. frontiersin.orgresearchgate.net For instance, compounds with methyl substitution on the pyrazole (B372694) ring and two cyano groups on the pyran ring demonstrated good inhibitory responses against tested lung and cervix cancer cells. frontiersin.org

Another strategy for synthesizing pyran-linked systems involves the catalytic reaction of oxiranes, alkynes, and active methylene compounds, such as malononitrile (B47326) or dimethyl malonate, leading to functionalized pyrans. researchgate.net Copper(I) catalysts have been shown to facilitate this transformation, often yielding highly functionalized pyrans. researchgate.net The choice of active methylene compound influences the final pyran structure. researchgate.net

The synthesis of pyran-linked systems can also be achieved through intramolecular cyclization reactions. For example, intramolecular palladium-catalyzed reactions, such as the Heck reaction followed by β-H elimination or C–H bond activation, have been developed for constructing fused and tetracyclic pyran rings. espublisher.comresearchgate.netespublisher.com These methods provide efficient routes to complex pyran architectures. espublisher.comresearchgate.netespublisher.com

Research findings highlight the versatility of synthetic methods for creating pyran-linked hybrids. The following table summarizes representative examples based on the search results:

Pyran-Linked SystemComponentsMethodCatalyst/ConditionsReference
Phthalazinone-Pyrazole HybridsPhthalazinone, Pyrazole-5-carbaldehyde, Active methyleneOne-pot three-component reactionL-proline, Ethanol, 70-75°C frontiersin.orgresearchgate.net
Functionalized 2H-PyransOxirane, Alkyne, Active methyleneCatalytic coupling/cyclizationCu(I) catalysts researchgate.net
Fused and Tetracyclic Pyran RingsO-allylated/methallylated ethersIntramolecular Palladium-catalyzed cyclizationPalladium catalysts espublisher.comresearchgate.netespublisher.com
Tetrahydrobenzo[b]pyran DerivativesAldehyde, Dimedone, MalononitrileOne-pot three-component condensationVarious (e.g., L-proline, ionic liquids, nanocatalysts) encyclopedia.pubajgreenchem.comresearchgate.netresearchgate.net
Pyrano[2,3-c]pyrazolesAldehyde, Hydrazine, Ethyl acetoacetate (B1235776), MalononitrileMulticomponent reactionVarious researchgate.net

These examples demonstrate the power of synthetic chemistry in generating diverse pyran-linked structures with potential for various applications.

Functionalization of Pyran Rings for Diversified Chemical Libraries

Functionalization of pyran rings is a key strategy for generating diversified chemical libraries, which are essential resources in drug discovery and chemical biology. researchgate.netresearchgate.netnih.gov The pyran scaffold offers multiple positions for chemical modification, allowing for the introduction of various functional groups and substituents. researchgate.net This diversification can lead to libraries of compounds with a wide range of chemical properties and potential biological activities.

Multicomponent reactions are particularly valuable for the functionalization of pyran rings, enabling the rapid generation of libraries with high structural diversity. encyclopedia.pubresearchgate.net For instance, the one-pot condensation of aldehydes, active methylene compounds (like malononitrile or ethyl cyanoacetate), and 1,3-dicarbonyl compounds is a common method for synthesizing highly functionalized 4H-pyrans. encyclopedia.pubresearchgate.netresearchgate.net Catalysts such as organic bases, ionic liquids, and heterogeneous nanocatalysts have been developed to facilitate these reactions, often leading to high yields and shorter reaction times. encyclopedia.pubajgreenchem.comresearchgate.netresearchgate.net

The functionalization can also involve specific reactions on pre-synthesized pyran cores. For example, ring transformation reactions of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents can lead to the formation of different heterocycles and carbocycles. clockss.org While these reactions might alter the pyran ring itself, they highlight the reactivity of the pyran system and its potential for generating diverse molecular scaffolds. clockss.org

Recent advancements include the on-DNA synthesis of functionalized 4H-pyran scaffolds for focused DNA-encoded chemical libraries (DELs). researchgate.net This technology allows for the creation and screening of vast libraries of compounds. researchgate.netnih.gov Developing DNA-compatible conditions for the synthesis of functionalized 4H-pyrans is crucial for incorporating this scaffold into DELs. researchgate.net Studies have shown that functionalized 4H-pyrans can be efficiently formed under optimized DNA-compatible conditions with broad substrate scope. researchgate.net This approach enables the generation of libraries featuring structural complexities like axial restriction and spirocyclic rigidity. researchgate.net

The strategic introduction of functional groups onto the pyran ring allows for tuning properties such as solubility, reactivity, and binding affinity to biological targets. Research in this area focuses on developing efficient and selective methods for functionalization, including catalyzed reactions and multicomponent approaches. The goal is to create diverse sets of pyran derivatives that can be screened for desired activities, contributing significantly to the chemical space explored in drug discovery and materials science.

Modification of Pyran Derivatives for Specific Chemical Probes

Modifying pyran derivatives is a key strategy for developing specific chemical probes, which are valuable tools for studying biological processes and identifying potential drug targets. nih.govfrontiersin.org This involves tailoring the structure of a pyran compound to achieve high selectivity and sensitivity towards a particular molecule or biological environment.

One area where modified pyran derivatives are used as chemical probes is in biological sensing and imaging. Dicyanomethylene-4H-pyran (DCM) derivatives, for instance, are known for their excellent photophysical properties, including tunable near-infrared (NIR) emission. nih.govfrontiersin.org By strategically modifying the DCM structure, researchers have developed probes that can specifically detect ions, reactive oxygen species (ROS), and biological macromolecules in cells. nih.govfrontiersin.org The sensing mechanism often relies on the intramolecular charge transfer (ICT) effect, where the probe's fluorescence changes upon interaction with the target analyte. nih.govfrontiersin.org Examples include DCM-type probes developed for the detection of cyanide ions (CN⁻) and copper(II) ions (Cu²⁺), demonstrating high selectivity and sensitivity. nih.govfrontiersin.org

The modification of pyran derivatives for probe development often involves introducing reporter groups (like fluorophores), targeting moieties, or reactive functionalities. This allows the probe to localize in a specific cellular compartment, interact with a particular biomolecule, or undergo a detectable change upon binding or reaction.

Furthermore, the versatile structure of pyran scaffolds facilitates the generation of protein-specific chemical probes, such as photo-crosslinking probes. researchgate.net These probes can be used to identify and study protein-ligand interactions. researchgate.net

Research findings indicate that the strategic modification of pyran derivatives is crucial for creating probes with desired characteristics, such as:

Selectivity: Ensuring the probe interacts specifically with the intended target over other molecules in a complex biological system. nih.govfrontiersin.org

Sensitivity: Enabling the detection of the target at low concentrations. nih.govfrontiersin.org

Tunable Properties: Adjusting spectroscopic properties (e.g., excitation and emission wavelengths) or reactivity based on the application. nih.govfrontiersin.org

Biocompatibility: Minimizing toxicity and interference with normal biological processes. nih.govfrontiersin.org

The development of novel pyran-based chemical probes continues to be an active area of research, driven by the need for increasingly sophisticated tools to investigate biological systems and facilitate drug discovery.

Vi. Pyran Based Scaffolds in Chemical Systems Design

Design of Pyran-Based Building Blocks for Complex Organic Synthesis

Pyrans are widely recognized as valuable intermediates and building blocks in the synthesis of complex organic molecules, including numerous natural products. scbt.comumich.edu The versatility of pyran derivatives stems from their ability to participate in a variety of reactions, such as cycloadditions, condensations, and nucleophilic attacks. researchgate.netclockss.orgresearchgate.net For instance, 2H-pyran-2-ones (α-pyrones), a class of pyran derivatives featuring a carbonyl group, are widely used in organic synthesis due to their electrophilic properties and resonance stabilization. researchgate.net Their conjugated carbonyl group enhances chemical reactivity, enabling various transformations. researchgate.net

Synthetic strategies often involve constructing the pyran ring through cyclization reactions or incorporating pre-formed pyran units into larger molecules. ualberta.ca The Knoevenagel reaction followed by electrocyclization is one established strategy for accessing 2H-pyrans. mdpi.com Another approach involves the use of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones as reactive substrates that undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination reactions, facilitating the synthesis of conjugated 4-pyrone derivatives. mdpi.comnih.gov These building blocks have been utilized in the synthesis of structures with valuable photophysical properties. mdpi.com

The synthesis of complex pyran-containing molecules often employs multicomponent reactions (MCRs), which allow for the facile and efficient construction of diverse and highly functionalized pyran derivatives. acs.orgscirp.org Tetrahydrobenzo[b]pyrans, for example, are important bioactive scaffolds synthesized through such methods and utilized in various industrial and medicinal applications. researchgate.net

Pyran Motifs in Bioorganic Chemistry and Chemical Biology Tools (excluding pharmacological action/clinical use)

Pyran ring systems play a fundamental role in bioorganic chemistry and are integral components of various chemical biology tools. researchgate.netresearchgate.netorientjchem.org Their presence in a wide array of biologically relevant molecules highlights their significance in understanding biological processes. Pyrans and their analogues occupy a prominent position in bioorganic chemistry due to their diverse applications. researchgate.netorientjchem.org

Six-membered heterocycles like pyrans are considered versatile substrates in bioorganic chemistry. researchgate.net Fused pyran derivatives, in particular, are important structural motifs in many natural products and synthetic compounds. researchgate.net

Pyran Ring Systems in Natural Product Chemistry

Pyran skeletons are important structural units found widely in nature, present in a diverse range of natural products. scbt.comscirp.orgresearchgate.netnih.govrsc.orgnih.govresearchgate.net Examples of natural products containing the pyran ring include sugars, coumarins, benzopyrans, flavonoids, xanthones, and anthocyanins. scbt.comresearchgate.netnih.govrsc.org These compounds are found in various sources such as fruits, trees, olive oil, and plant pigments. researchgate.net

The pyran ring is the core unit of many biologically active natural products, including those with significant therapeutic potential. researchgate.netrsc.org For instance, the pyran-based scaffold is central to the structure of many sugars and polysaccharides, making them valuable in carbohydrate chemistry and research into energy storage and conversion. scbt.com Biologically active aromatic systems with appended pyran or pyranone rings are widespread, particularly in fungi. nih.gov Examples of fungal metabolites synthesized with pyran or pyranone rings include (+)-dermolactone and (–)-semixanthomegnin. nih.gov

2H-Pyran-2-ones (α-pyrones) are also found in nature, present as isolated or fused ring systems in bacterial, microbial, plant, and animal systems. clockss.org

Pyran Cyclization and Conformation in Enzyme Cofactor Research (e.g., Molybdenum Cofactor)

The pyran ring plays a critical role in the structure and function of certain enzyme cofactors, notably the molybdenum cofactor (Moco) and tungsten cofactor (Tuco). brynmawr.edunih.govacs.orgresearchgate.netcore.ac.ukbrynmawr.edunumberanalytics.comacs.orgnih.gov Moco contains molybdopterin (MPT), a ligand consisting of a metal-binding dithiolene chelate covalently bound to a pyranopterin group. brynmawr.edunih.govacs.orgresearchgate.netcore.ac.uknih.gov

Pyran cyclization and scission processes within MPT have been proposed to modulate the reactivity of the metal center during catalysis. brynmawr.edunih.govacs.orgresearchgate.net Research using small-molecule models of the Mo-MPT cofactor has investigated how pyran cyclization affects electronic communication between the dithiolene and pterin (B48896) moieties and alters the electronic environment of the molybdenum catalytic site. brynmawr.edunih.govacs.orgresearchgate.net Distinct changes in the Mo=O stretching frequency, Mo(V/IV) reduction potential, and electronic structure across the pterin-dithiolene ligand are observed as a function of pyran ring closure. brynmawr.edunih.govacs.org

A dihydropyranopterin is electronically coupled into the Mo-dithiolene group due to a coplanar conformation of the pterin and dithiolene units, providing a mechanism for the electron-deficient pterin to modulate the Mo environment. brynmawr.edunih.govacs.org A spectroscopic signature for the dihydropyranopterin-dithiolene ligand on Mo is a strong dithiolene → pterin charge transfer transition. brynmawr.edunih.govacs.orgresearchgate.net In the absence of a pyran group bridge, the pterin rotates out of plane, largely decoupling the system. brynmawr.edunih.govacs.orgresearchgate.net These findings support the hypothesis that pyran cyclization/scission processes in MPT may function as a molecular switch to electronically couple and decouple the pterin and dithiolene, adjusting redox properties in certain pyranopterin molybdenum enzymes. brynmawr.edunih.govacs.orgresearchgate.net

The pyranopterin dithiolene ligand in molybdenum and tungsten enzymes could participate in catalysis through dynamic processes modulated by the protein environment. core.ac.uknih.gov Reversible pyran ring cyclization has been observed in model complexes. core.ac.uknih.gov The conformation of the pyranopterin can be influenced by the protein environment around the pyrazine (B50134) ring of the pterin. core.ac.uk

Development of Pyran-Containing Photoactive Materials

Pyran-containing compounds are explored for their potential in developing novel materials with unique optical and electronic properties, including photoactive materials. scbt.com A number of 2-amino-4H-pyrans are used as photoactive materials. scirp.orgresearchgate.netarabjchem.org

The presence of conjugated double bonds in the pyrone structure makes these heterocycles attractive for their photophysical properties. mdpi.com Styryl-substituted 4-pyrones, for example, have found applications as fluorophores, exhibiting mechanochromism and solvatochromism. mdpi.com

Specific pyran derivatives are utilized as chromophores in the development of photoactive polymers and liquid crystals. csic.esresearchgate.netnih.govpsu.edu For instance, 4H-pyranylidene-based push-pull molecules have been synthesized and characterized for their electrochemical and optical properties, with evaluation as donor materials for organic photovoltaics. csic.es These systems exhibit good absorption properties. csic.es

Coumarin (B35378) derivatives, which contain a fused pyran-2-one ring, are also significant photoactive compounds used in various applications, including photoactive surfaces, caged compounds, and photoinitiators. nih.gov The excellent electronic, photophysical, and photochemical properties of coumarin and its derivatives allow them to undergo various photoreactions. nih.gov The introduction of coumarin chromophores into polymer-based materials offers a versatile approach to create polymers with unique properties for a wide range of applications. nih.gov

Pyran-based chromophores have been investigated for their linear optical properties, such as UV-Vis absorption and fluorescence. researchgate.net Large Stokes shifts observed in some pyran-based compounds indicate their potential for use in optical applications. researchgate.net Dicyanomethylene-4H-pyran (DCM) derivatives, such as DCJTB, are known red emitters used in organic light-emitting diodes (OLEDs) due to their high photoluminescent quantum yields. researchgate.net

Vii. Emerging Frontiers and Prospective Research in Pyran Chemistry

Novel Catalytic Systems for Pyran Synthesis and Transformation

The development of efficient and sustainable methods for constructing and modifying the pyran ring is a central theme in modern organic chemistry. Researchers are increasingly turning to innovative catalytic systems to achieve higher yields, greater selectivity, and milder reaction conditions.

Recent advancements have seen the rise of various catalytic approaches:

Biocatalysis : The use of naturally derived catalysts, such as sodium alginate extracted from seaweed, offers a green and effective method for the synthesis of 4H-pyran derivatives. This approach often allows for reactions to be conducted in water at room temperature, significantly reducing the environmental impact. nih.gov

Nanocatalysis : Magnetic nanoparticles (MNPs) are gaining traction as highly efficient and recyclable catalysts for pyran synthesis. researchgate.net These catalysts can be functionalized with various organic or inorganic moieties to tune their activity and selectivity. The ease of separation using an external magnet simplifies product purification and catalyst reuse, aligning with the principles of green chemistry. researchgate.net

Metal-Based Catalysis : Silver-catalyzed methods have been developed for the regioselective synthesis of pyrano heterocycles. rsc.org These methods demonstrate high efficiency and broad functional group tolerance, making them valuable tools for the synthesis of complex molecules, including derivatives of natural products like samoquasine A. rsc.org

Base-Mediated Annulation : The use of simple inorganic bases, such as potassium hydroxide (B78521) (KOH) or sodium sulfide (B99878) (Na₂S), provides a mild and controllable method for the cyclization and auto-oxidation of bisallenones to yield structurally diverse fused-pyran derivatives. rsc.org

A comparative overview of different catalytic systems highlights the diverse strategies being employed:

Catalyst TypeKey FeaturesExample Application
Biocatalysts Green, renewable, operates in aqueous mediaSynthesis of 4H-pyran derivatives using sodium alginate nih.gov
Nanocatalysts High efficiency, recyclability, magnetic separationSynthesis of pyran derivatives using MNP-based catalysts researchgate.net
Metal Catalysts High efficiency, regioselectivity, broad scopeSilver-catalyzed synthesis of pyrano heterocycles rsc.org
Base Catalysts Mild conditions, controllable, diverse productsBase-mediated annulation of bisallenones rsc.org

Computational Design and Prediction of Novel Pyran Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in the study of pyran chemistry, enabling the prediction of reaction outcomes and the rational design of new derivatives with desired properties. Density Functional Theory (DFT) is a prominent method used to investigate reaction mechanisms and predict the reactivity of different substrates.

For instance, computational studies have been employed to predict the cycloaddition efficiency of strained alkynes with 2H-pyran-2-one and its sulfur-containing analogues. nih.gov These studies correctly predicted that decreased aromaticity of the pyran ring would lead to higher reactivity, a finding that was subsequently confirmed by experimental work. nih.gov Such predictive power accelerates the discovery of new reactions and allows for the targeted synthesis of molecules with specific functionalities.

DFT calculations have also been instrumental in elucidating the mechanistic pathways of pyran synthesis. In the synthesis of 4H-pyran derivatives catalyzed by sodium alginate, DFT studies have helped to understand the role of the catalyst and the solvent in promoting the reaction. nih.gov

Advanced Analytical Techniques for In-Situ Monitoring of Pyran Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While the search results did not specifically detail advanced analytical techniques for in-situ monitoring of pyran reactions, this is a rapidly advancing area in chemistry. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy are increasingly being applied to a wide range of chemical transformations. These methods allow chemists to track the concentration of reactants, products, and intermediates as a function of time, providing a much more detailed picture of the reaction than traditional offline analysis.

Exploration of Pyran Chemistry in Supramolecular Assemblies and Material Science

The pyran scaffold is not only a key component of biologically active molecules but is also being explored for its potential in materials science and supramolecular chemistry. The ability of pyran-containing molecules to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of complex, self-assembled structures.

Pyran copolymers, for example, have been investigated for their biological properties, including their ability to act as adjuvants in chemotherapy. nih.gov These polymers are polyanions that can induce interferon and stimulate macrophages, highlighting the potential of pyran-based materials in biomedical applications. nih.gov

The development of renewable chemicals is another important frontier. The company Pyran is focused on producing bio-based 1,5-pentanediol (B104693) (PDO) from renewable feedstocks like corn cobs. specialchem.com This bio-based chemical can be used to produce a variety of materials, including paints, coatings, and adhesives, offering a sustainable alternative to petroleum-based products. specialchem.com

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